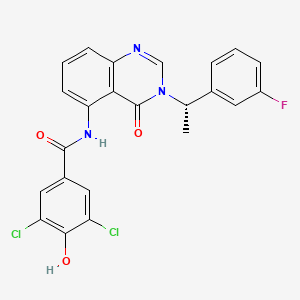
Hsd17B13-IN-48
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-48 is a novel inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-48 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step often involves a coupling reaction to attach the inhibitor moiety to the core structure .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, pressure, solvent), and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow chemistry can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-48 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each intermediate is characterized and purified before proceeding to the next step in the synthetic route .
Applications De Recherche Scientifique
Hsd17B13-IN-48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and enzyme inhibition.
Biology: Investigated for its effects on liver cells and its potential to reduce liver inflammation and fibrosis.
Medicine: Explored as a therapeutic agent for the treatment of NAFLD, NASH, and other liver diseases.
Mécanisme D'action
Hsd17B13-IN-48 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators. By inhibiting HSD17B13, this compound reduces the biosynthesis of pro-inflammatory lipid mediators, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-48 is compared with other similar compounds such as BI-3231, another potent and selective HSD17B13 inhibitor. While both compounds target the same enzyme, this compound has shown higher selectivity and potency in preclinical studies. Other similar compounds include various HSD17B13 inhibitors identified through high-throughput screening and structure-based design .
List of Similar Compounds
This compound stands out due to its unique chemical structure and higher efficacy in inhibiting HSD17B13, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C23H16Cl2FN3O3 |
|---|---|
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c1-12(13-4-2-5-15(26)8-13)29-11-27-18-6-3-7-19(20(18)23(29)32)28-22(31)14-9-16(24)21(30)17(25)10-14/h2-12,30H,1H3,(H,28,31)/t12-/m0/s1 |
Clé InChI |
NJKMJALOBLNOQC-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


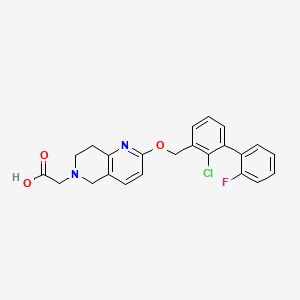

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
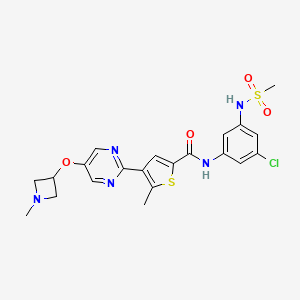

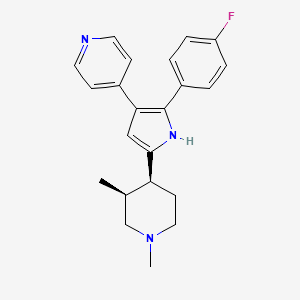

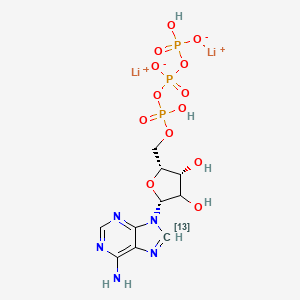




![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)

